molecular formula C13H13NO B1272460 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde CAS No. 95337-70-5

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Cat. No. B1272460
Key on ui cas rn: 95337-70-5
M. Wt: 199.25 g/mol
InChI Key: BYUCOWZETDGUAS-UHFFFAOYSA-N
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Patent
US05096919

Procedure details

Similarly prepared is N-acetyl-N-acetyloxy-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-cinnamylamine. The starting material is prepared by first condensing p-amino-benzaldehyde with acetonylacetone to obtain 4-(2,5-di-methyl-1H-pyrrol-1-yl)-benzaldehyde which is in turn condensed with diethyl phosphonoacetaldehyde diethylacetal to obtain 4-(2,5-dimethyl-1H-pyrrol-1-yl)-cinnamaldehyde. The aldehyde is then converted to the oxime and reduced to the hydroxylamine according to previously described procedures.
Name
4-(2,5-dimethyl-1H-pyrrol-1-yl)-cinnamylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:8]2[CH:17]=[CH:16][C:11]([CH:12]=CCN)=[CH:10][CH:9]=2)[C:4]([CH3:7])=[CH:5][CH:6]=1.NC1C=CC(C=[O:24])=CC=1.C(CC(=O)C)C(C)=O>>[CH3:1][C:2]1[N:3]([C:8]2[CH:17]=[CH:16][C:11]([CH:12]=[O:24])=[CH:10][CH:9]=2)[C:4]([CH3:7])=[CH:5][CH:6]=1

Inputs

Step One
Name
4-(2,5-dimethyl-1H-pyrrol-1-yl)-cinnamylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=CC=C(C=CCN)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similarly prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CC1)C)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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